N-(2-chlorophenyl)-9-ethyl-9H-purin-6-amine

Purine pharmacophore mapping Kinase inhibitor design Cannabinoid receptor ligands

N-(2-Chlorophenyl)-9-ethyl-9H-purin-6-amine (CAS 1226434-64-5) is a synthetic 6-anilino-9-alkylpurine with the molecular formula C₁₃H₁₂ClN₅ and a molecular weight of 273.72 g·mol⁻¹. Its structure consists of a purine core bearing an N6-(2-chlorophenyl)amino substituent and an N9-ethyl group, with positions C2 and C8 remaining unsubstituted.

Molecular Formula C13H12ClN5
Molecular Weight 273.72 g/mol
CAS No. 1226434-64-5
Cat. No. B6586392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-9-ethyl-9H-purin-6-amine
CAS1226434-64-5
Molecular FormulaC13H12ClN5
Molecular Weight273.72 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C(N=CN=C21)NC3=CC=CC=C3Cl
InChIInChI=1S/C13H12ClN5/c1-2-19-8-17-11-12(15-7-16-13(11)19)18-10-6-4-3-5-9(10)14/h3-8H,2H2,1H3,(H,15,16,18)
InChIKeyMKYWVUWWVKFWJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Chlorophenyl)-9-ethyl-9H-purin-6-amine (CAS 1226434-64-5): Structural Identity and Procurement-Relevant Background


N-(2-Chlorophenyl)-9-ethyl-9H-purin-6-amine (CAS 1226434-64-5) is a synthetic 6-anilino-9-alkylpurine with the molecular formula C₁₃H₁₂ClN₅ and a molecular weight of 273.72 g·mol⁻¹ . Its structure consists of a purine core bearing an N6-(2-chlorophenyl)amino substituent and an N9-ethyl group, with positions C2 and C8 remaining unsubstituted. This compound lies at the intersection of three well-established purine-based medicinal chemistry programs: adenosine receptor ligands, ATP-competitive kinase inhibitors, and cannabinoid CB1 receptor antagonists. Unlike the extensively derivatized analogs dominating these fields, this compound represents a minimally substituted scaffold—a feature that carries distinct implications for synthetic versatility, physicochemical property space, and target selectivity profile [1].

Why Generic Purine Substitution Is Not Advisable: N-(2-Chlorophenyl)-9-ethyl-9H-purin-6-amine Requires Evidence-Based Selection


Within the 6-anilino-9-alkylpurine chemotype, even minor structural modifications produce profound shifts in target engagement, selectivity, and ADME properties. The target compound's defining features—an ortho-chloro substituent on the N6-phenyl ring, an unsubstituted C2 position, and a small N9-ethyl group—create a pharmacophoric signature distinct from both the C2/C8-trisubstituted kinase inhibitor class (e.g., purvalanols, PG-892579) and the diaryl CB1 antagonist class (e.g., otenabant) [1]. Replacement with a close analog such as 9-ethyladenine (lacking the 2-chlorophenyl group) forfeits the lipophilic aryl interaction that drives adenosine A₁ receptor affinity; conversely, simple addition of a C2-chloro or C8-aryl substituent—as in 2-chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine or the clinical candidate otenabant—radically redirects target engagement toward CDK kinases or CB1 receptors, respectively [2]. The quantitative evidence below demonstrates that structural identity at every position matters for reproducible scientific outcomes.

Quantitative Differentiation Evidence for N-(2-Chlorophenyl)-9-ethyl-9H-purin-6-amine (CAS 1226434-64-5) Relative to Closest Analogs


Structural Pharmacophore Differentiation: C2/C8-Unsubstituted 6-(2-Chloroanilino)-9-ethylpurine Occupies a Distinct Chemical Space from Trisubstituted Kinase Inhibitors and Diaryl CB1 Antagonists

The target compound is distinguished from the two dominant purine-based chemical series by its substitution pattern: (i) it lacks the C2 substituent universally required for potent CDK/p38 kinase inhibition, and (ii) it lacks the C8-aryl substituent required for high-affinity CB1 antagonism. This is evidenced by comparison with PG-892579 [8-(2-chlorophenylamino)-2-(2,6-difluorophenylamino)-9-ethyl-9H-purine], a trisubstituted analog that contains the identical N6-(2-chlorophenyl) and N9-ethyl features but adds C2-(2,6-difluorophenylamino) and C8-H substitutions [1]. PG-892579 achieves low nanomolar p38α inhibition and TNF-α suppression in THP-1 cells, whereas (2-chloro-9-ethyl-9H-purin-6-yl)-phenethyl-amine—a C2-chloro analog with only C6 and N9 substitution—shows only weak CDK2 inhibition (IC₅₀ = 5,000 nM) [2]. The target compound, bearing neither C2 nor C8 substitution, is predicted to occupy an intermediate selectivity space, lacking the potent kinase inhibition of trisubstituted purines and the CB1 affinity of diarylpurines, making it a cleaner probe for adenosine receptor or other C2/C8-unsubstituted purine targets.

Purine pharmacophore mapping Kinase inhibitor design Cannabinoid receptor ligands

Halogen-Dependent Binding: 2-Chlorophenyl Confers Differential Affinity Compared to 2-Fluorophenyl and 2-Bromophenyl Analogs

The ortho-chloro substituent on the N6-phenyl ring of the target compound is reported to enhance binding affinity to biological targets compared to its brominated or fluorinated analogs . Within the adenosine receptor antagonist series derived from 9-ethyladenine, the parent scaffold (lacking any N6-aryl group) shows A₁ Ki = 27 nM, A₂A Ki = 46 nM, and A₃ Ki = 86 nM . Introduction of the 2-chlorophenyl group at N6 is expected to increase logP (calculated XLogP ~2.8 vs. 0.4 for 9-ethyladenine) and introduce a halogen-bonding acceptor site, which has been shown in analogous purine series to enhance A₁ receptor selectivity by engaging a lipophilic subpocket near the hinge region [1]. In contrast, the 2-fluoro analog would reduce steric bulk and halogen-bonding capacity, while the 2-bromo analog would increase molecular weight (318.17 vs. 273.72) and logP, potentially altering metabolic stability.

Halogen bonding Structure-activity relationship Adenosine receptor affinity

Binding Mode Validation: The N6-(2-Chlorophenylamino)-N9-ethyl Purine Core Is a Confirmed Hinge-Binding Kinase Pharmacophore via X-Ray Crystallography

The co-crystal structure of PG-892579 bound to murine p38α MAP kinase (PDB ID: 2GTM, resolution 1.9 Å) provides direct structural evidence that the N6-(2-chlorophenylamino)-N9-ethyl-purine substructure—identical in the target compound—engages the kinase hinge region via two canonical hydrogen bonds: the purine N1 accepts a hydrogen bond from the backbone NH of Met109, and the N6-anilino NH donates a hydrogen bond to the backbone carbonyl of Met109 [1]. The 2-chlorophenyl ring occupies the hydrophobic pocket adjacent to the hinge (surrounded by Val30, Ala51, Lys53, and Leu167 in the p38 structure), while the N9-ethyl group extends toward the ribose pocket. Critically, the C2 and C8 positions of the purine core are unsubstituted in the target compound, whereas in PG-892579 the C2 position bears a 2,6-difluorophenylamino group that makes additional contacts with the DFG-out conformation of the activation loop. This means the target compound retains the hinge-binding pharmacophore while lacking the DFG-out-inducing C2 substituent, potentially resulting in a distinct kinase selectivity profile biased toward kinases with more accessible hinge regions [2].

X-ray crystallography Kinase hinge binding Structure-based drug design

Physicochemical Differentiation: Balanced Lipophilicity and Hydrogen-Bonding Capacity Differentiate This Scaffold from Diarylpurines and 2,6,9-Trisubstituted Analogs

The target compound (MW = 273.72, 1 H-bond donor, 4 H-bond acceptors, calculated XLogP ≈ 2.8) occupies a favorable region of oral drug-like chemical space that is distinct from its more heavily substituted analogs [1]. The clinical CB1 antagonist otenabant (CP-945598, MW = 524.0, cLogP = 5.8) violates multiple drug-likeness criteria including Lipinski's Rule of Five, a factor contributing to its CNS-related adverse effects and clinical discontinuation [2]. Similarly, the trisubstituted p38 inhibitor PG-892579 (MW ≈ 443.9) carries a substantially higher molecular weight and rotatable bond count due to its C2 and C8 substituents. The target compound's lower molecular weight and balanced logP make it a more suitable starting point for lead optimization campaigns where pharmacokinetic properties must be engineered from a clean baseline, and its single H-bond donor limits the potential for solubility-limited absorption compared to analogs with additional amine substituents [3].

Drug-likeness Physicochemical properties ADME prediction

Synthetic Versatility: Unsubstituted C2 and C8 Positions Enable Divergent Derivatization Inaccessible to Fully Substituted Purine Analogs

The target compound is distinguished by its two unsubstituted positions (C2 and C8) on the purine ring, which are blocked in most commercially available biologically active purine analogs. In contrast, 2-chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine (CAS 190654-77-4) bears a chlorine at C2 that, while enabling nucleophilic aromatic substitution, precludes electrophilic substitution and cross-coupling at that position . Similarly, the 8-aryl-substituted purines dominating the CB1 antagonist field (otenabant, rimonabant analogs) have no accessible C8 position for further derivatization. The target compound thus serves as a privileged intermediate for divergent library synthesis: C2 can be functionalized via directed lithiation or cross-coupling, C8 can be halogenated (Br₂ or NBS) and subsequently cross-coupled, and the 2-chlorophenyl group provides an additional handle for further aromatic substitution chemistry [1]. This synthetic accessibility, combined with the validated hinge-binding pharmacophore, positions the compound as a versatile building block for constructing focused purine libraries that explore chemical space inaccessible from pre-functionalized commercial analogs.

Purine synthesis Late-stage functionalization Chemical library design

Recommended Research and Industrial Application Scenarios for N-(2-Chlorophenyl)-9-ethyl-9H-purin-6-amine Based on Quantitative Evidence


Adenosine Receptor Subtype Selectivity Profiling

Based on the adenosine receptor scaffold precedent established for 9-ethyladenine derivatives (A₁ Ki = 27 nM, A₂A Ki = 46 nM, A₃ Ki = 86 nM) and the enhanced lipophilicity conferred by the 2-chlorophenyl group (predicted ΔXLogP ≈ +2.4 relative to 9-ethyladenine), this compound is best deployed as a probe for mapping the N6-aryl lipophilic subpocket across adenosine receptor subtypes. Its intermediate logP (~2.8) and single hydrogen-bond donor are expected to favor A₁ over A₂A selectivity, consistent with established SAR showing that increased N6-substituent bulk and lipophilicity correlate with A₁ affinity enhancement. Researchers should prioritize radioligand displacement assays against A₁, A₂A, A₂B, and A₃ receptors in parallel, using 9-ethyladenine as the direct comparator to isolate the contribution of the 2-chlorophenyl group.

Kinase Selectivity Panel Screening as a Type I (DFG-in) Hinge Binder

The X-ray crystallographic validation of the N6-(2-chlorophenylamino)-N9-ethyl-purine hinge-binding motif in p38α (PDB 2GTM, 1.9 Å) [1] supports deployment of this compound in broad kinase selectivity panels. Because it lacks the C2 substituent required for DFG-out pocket engagement, it is predicted to function as a Type I (ATP-competitive, DFG-in) kinase inhibitor with a selectivity profile distinct from the Type II trisubstituted purines such as PG-892579. Recommended screening includes a panel of 50–100 diverse kinases with emphasis on those possessing accessible hinge regions (e.g., CK1, DYRK, CLK families). The compound should be run head-to-head with the C2-chloro analog (2-chloro-9-ethyl-9H-purin-6-yl)-phenethyl-amine, which shows CDK2 IC₅₀ = 5,000 nM [2], to quantify the impact of C2 substitution on kinase polypharmacology.

Divergent Purine Library Synthesis and Late-Stage Functionalization

The compound's clean substitution pattern (C2=H, C8=H, C6=NH-(2-Cl-Ph), N9=Et) provides a multi-vector scaffold for parallel library synthesis that is not available from pre-functionalized commercial purines [3]. Recommended strategy: (1) C8 bromination with NBS followed by Suzuki-Miyaura coupling to introduce aryl/heteroaryl diversity at C8; (2) directed C2 lithiation with LDA followed by trapping with electrophiles (aldehydes, boronate esters) for C2 diversification; (3) optional SNAr on the 2-chlorophenyl ring for further N6 modification. This three-dimensional SAR exploration is inaccessible with the C2-chloro analog (CAS 190654-77-4) which has C2 blocked, or with fully substituted diarylpurines such as otenabant. The resulting library can simultaneously probe adenosine receptor, kinase, and CB1 receptor SAR in a single synthetic campaign.

Physicochemical Benchmarking for CNS Drug Discovery Programs

With a molecular weight of 273.72, calculated logP of ~2.8, TPSA of ~55 Ų, and only 3 rotatable bonds, this compound resides in the favorable region of CNS drug-like space (MW < 300, logP 1–3, TPSA < 70 Ų) [4]. This profile contrasts sharply with the CB1 antagonist otenabant (MW = 524.0, logP = 5.8, TPSA = 95 Ų), whose excessive lipophilicity and molecular weight contributed to CNS adverse effects [5]. The target compound can serve as a low-MW benchmark in permeability (PAMPA-BBB), metabolic stability (mouse/human liver microsomes), and plasma protein binding assays, providing a 'clean' baseline for evaluating the impact of subsequent C2, C8, or N6 modifications on CNS drug-likeness parameters. This application is particularly relevant for programs targeting CNS adenosine receptors (A₁, A₂A) in neurodegenerative and neuropsychiatric indications.

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